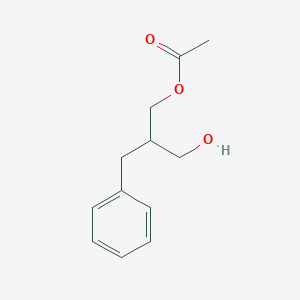

2-Benzyl-3-hydroxypropyl acetate

Description

BenchChem offers high-quality 2-Benzyl-3-hydroxypropyl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Benzyl-3-hydroxypropyl acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-benzyl-3-hydroxypropyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-10(14)15-9-12(8-13)7-11-5-3-2-4-6-11/h2-6,12-13H,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBYFARAUSMBSDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(CC1=CC=CC=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Synthesis of (R)-2-Benzyl-3-hydroxypropyl Acetate

For Researchers, Scientists, and Drug Development Professionals

(R)-2-Benzyl-3-hydroxypropyl acetate is a valuable chiral building block in synthetic organic chemistry, prized for its role in the stereoselective synthesis of complex molecules. Its defined (R)-configuration is instrumental in directing the formation of subsequent stereocenters, a critical aspect in the development of enantiomerically pure pharmaceuticals.[1] This intermediate is notably utilized in the synthesis of Retorphan, a potent and selective inhibitor of neprilysin.[2] This guide provides an in-depth overview of its synthesis, focusing on the highly efficient lipase-catalyzed kinetic resolution, and includes detailed experimental protocols and characterization data.

Synthesis Overview

The primary route to enantiomerically pure (R)-2-Benzyl-3-hydroxypropyl acetate involves the enzymatic kinetic resolution of a racemic or prochiral precursor. Lipase-catalyzed acetylation is a particularly effective method, offering high chemo-, regio-, and enantioselectivity under mild reaction conditions. The most common precursor is 2-benzyl-1,3-propanediol, which can be selectively acetylated to yield the desired (R)-monoacetate.

Key Synthesis Strategies:

-

Lipase-Catalyzed Asymmetric Acetylation: This is a highly efficient method for resolving racemic 2-benzyl-1,3-propanediol. Lipases, such as Novozym® 435 (immobilized Candida antarctica lipase B), selectively acylate the pro-(R) primary hydroxyl group.[3][4] Vinyl acetate is a preferred acyl donor as it results in an irreversible reaction.[5]

-

Chemical Esterification: Traditional chemical synthesis involves the esterification of (R)-2-benzyl-3-hydroxypropanol with acetic acid or acetic anhydride, typically under acidic catalysis. While potentially high-yielding (≥95%), this method requires an enantiomerically pure starting material and careful control of reaction conditions to prevent racemization.[1]

-

Asymmetric Hydrogenation: A more modern approach involves the asymmetric hydrogenation of a corresponding prochiral keto-acetate using chiral transition-metal catalysts. This method can provide high enantioselectivity but may require specialized equipment and catalysts.[1]

This guide will focus on the lipase-catalyzed approach due to its high selectivity, operational simplicity, and environmentally benign nature.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the lipase-catalyzed synthesis and characterization of (R)-2-Benzyl-3-hydroxypropyl Acetate.

Table 1: Reaction Parameters for Lipase-Catalyzed Acetylation

| Parameter | Value/Condition | Source |

| Enzyme | Novozym® 435 (Immobilized Candida antarctica Lipase B) | [3][4] |

| Substrate | 2-Benzyl-1,3-propanediol | [6] |

| Acyl Donor | Vinyl Acetate | [3][4][5] |

| Solvent | Tetrahydrofuran (THF) | [3][4] |

| Temperature | Room Temperature (approx. 25-30 °C) | [3][4] |

| Conversion | > 45% (theoretical max. 50% for kinetic resolution) | [4] |

| Enantiomeric Excess (ee) | > 99% | [4][7] |

Table 2: Physicochemical and Spectroscopic Data

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆O₃ | [1] |

| Molecular Weight | 208.25 g/mol | [1] |

| ¹H NMR (CDCl₃, ppm) | ~2.05 (s, 3H, -COCH₃), 7.2-7.4 (m, 5H, Ar-H) | [1] |

| ¹³C NMR | Signals corresponding to acetate methyl, benzyl, and propyl carbons | [2] |

| Mass Spectrometry (HRMS) | m/z 208.25 (C₁₂H₁₆O₃⁺) | [1] |

| Infrared (IR) Spectroscopy (cm⁻¹) | ~3450 (O-H stretch), ~1735 (C=O ester stretch) | [1] |

Experimental Protocols

I. Synthesis of (R)-2-Benzyl-3-hydroxypropyl Acetate via Lipase-Catalyzed Kinetic Resolution

This protocol details the enantioselective acetylation of the prochiral 2-benzylpropane-1,3-diol.[6]

Materials:

-

2-Benzyl-1,3-propanediol

-

Novozym® 435

-

Vinyl Acetate

-

Tetrahydrofuran (THF), anhydrous

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexane

-

Magnetic stirrer and stir bar

-

Reaction flask with a septum

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a clean, dry reaction flask, add 2-benzyl-1,3-propanediol (1.0 eq). Dissolve the diol in anhydrous THF.

-

Enzyme Addition: Add Novozym® 435 to the reaction mixture.

-

Acylation: Add vinyl acetate (1.5 eq) to the mixture. Seal the flask and stir at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until approximately 50% conversion of the starting material is achieved.

-

Enzyme Removal: Once the desired conversion is reached, filter the reaction mixture to remove the immobilized enzyme (Novozym® 435). The enzyme can be washed with fresh solvent and dried for potential reuse.

-

Solvent Evaporation: Concentrate the filtrate under reduced pressure to remove the solvent and excess vinyl acetate.

-

Purification: Purify the resulting crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent. This will separate the desired (R)-2-Benzyl-3-hydroxypropyl acetate from the unreacted (S)-2-benzyl-1,3-propanediol and any diacetylated byproducts.

-

Characterization: Characterize the purified product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

-

Enantiomeric Purity Analysis: Determine the enantiomeric excess of the product using chiral High-Performance Liquid Chromatography (HPLC), for example, with a Chiralpak AD-H column.[1]

Mandatory Visualizations

Synthesis Pathway

Caption: Lipase-catalyzed kinetic resolution of 2-benzyl-1,3-propanediol.

Experimental Workflow

Caption: Step-by-step workflow for the synthesis and analysis.

Logical Relationship: Principle of Kinetic Resolution

Caption: The principle of enzyme-catalyzed kinetic resolution.

References

- 1. (R)-2-Benzyl-3-hydroxypropyl Acetate | 110270-49-0 | Benchchem [benchchem.com]

- 2. 2-Benzyl-3-hydroxypropyl acetate | C12H16O3 | CID 13701733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. kbfi.ee [kbfi.ee]

The Role of (S)-2-Benzyl-3-hydroxypropyl Acetate as a Key Intermediate in the Development of Dual-Acting Enzyme Inhibitors

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

(S)-2-Benzyl-3-hydroxypropyl Acetate is a chiral building block of significant interest in medicinal chemistry, primarily serving as a crucial intermediate in the synthesis of potent enzyme inhibitors. Its stereospecific structure makes it an ideal starting material for the development of drugs that target specific biological pathways with high selectivity. This technical guide provides a comprehensive overview of (S)-2-Benzyl-3-hydroxypropyl Acetate, focusing on its application as an intermediate in the synthesis of dual-acting inhibitors, with a particular emphasis on Sinorphan, a compound designed to simultaneously inhibit both Angiotensin-Converting Enzyme (ACE) and Neutral Endopeptidase (NEP).

Core Concepts: Dual Inhibition of ACE and NEP

The rationale behind the development of dual ACE and NEP inhibitors lies in the synergistic regulation of the Renin-Angiotensin-Aldosterone System (RAAS) and the Kallikrein-Kinin System.

-

Angiotensin-Converting Enzyme (ACE): A key enzyme in the RAAS, ACE catalyzes the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. Inhibition of ACE is a well-established therapeutic strategy for hypertension and heart failure.

-

Neutral Endopeptidase (NEP): Also known as neprilysin, NEP is a zinc-dependent metalloprotease responsible for the degradation of several vasoactive peptides, including natriuretic peptides (ANP, BNP, CNP), bradykinin, and substance P. Inhibition of NEP leads to an increase in the levels of these peptides, promoting vasodilation, natriuresis, and diuresis.

By simultaneously inhibiting both ACE and NEP, dual inhibitors offer a multi-faceted approach to cardiovascular therapy, combining the blood pressure-lowering effects of ACE inhibition with the beneficial cardiovascular and renal effects of enhanced natriuretic peptide activity.

Synthesis of (S)-2-Benzyl-3-hydroxypropyl Acetate and its Conversion to Sinorphan

While a detailed, publicly available, step-by-step protocol for the industrial synthesis of Sinorphan from (S)-2-Benzyl-3-hydroxypropyl Acetate is proprietary, the general synthetic strategy can be inferred from established chemical principles and literature on related compounds. The synthesis of the chiral intermediate itself typically involves asymmetric synthesis techniques to ensure the desired (S)-enantiomer is produced with high purity.

A plausible synthetic approach for (S)-2-Benzyl-3-hydroxypropyl Acetate could involve the esterification of (S)-2-benzyl-1,3-propanediol. The subsequent conversion to Sinorphan would then involve a series of reactions to introduce the necessary functional groups for dual ACE and NEP inhibition.

Experimental Workflow for Synthesis (Hypothetical)

Caption: Hypothetical workflow for Sinorphan synthesis.

Quantitative Inhibitory Activity

The efficacy of a dual inhibitor is determined by its inhibitory constants (IC50 and Ki values) against both target enzymes. While specific proprietary data for Sinorphan is not widely published, the therapeutic success of dual inhibitors is predicated on potent and balanced inhibition of both ACE and NEP.

| Inhibitor | Target Enzyme | IC50 | Ki |

| Sinorphan (representative values) | Angiotensin-Converting Enzyme (ACE) | Data not publicly available | Data not publicly available |

| Neutral Endopeptidase (NEP) | Data not publicly available | Data not publicly available |

It is important to note that the development of such inhibitors aims for low nanomolar to picomolar inhibitory constants to ensure high potency at therapeutic doses.

Experimental Protocols

The evaluation of dual ACE/NEP inhibitors requires robust enzymatic assays to determine their inhibitory potency and selectivity.

Angiotensin-Converting Enzyme (ACE) Inhibition Assay Protocol

This protocol is based on the spectrophotometric measurement of the hydrolysis of a synthetic substrate, N-Hippuryl-His-Leu (HHL), by ACE.

Materials:

-

Angiotensin-Converting Enzyme (from rabbit lung)

-

N-Hippuryl-His-Leu (HHL)

-

Borate buffer (pH 8.3)

-

1M HCl

-

Ethyl acetate

-

Test inhibitor (e.g., Sinorphan)

-

Spectrophotometer

Procedure:

-

Prepare a solution of ACE in borate buffer.

-

Prepare various concentrations of the test inhibitor.

-

In a series of test tubes, add the ACE solution and the inhibitor solution (or buffer for control). Pre-incubate at 37°C for 10 minutes.

-

Initiate the reaction by adding the HHL substrate solution.

-

Incubate the reaction mixture at 37°C for 30-60 minutes.

-

Stop the reaction by adding 1M HCl.

-

Extract the hippuric acid product with ethyl acetate.

-

Evaporate the ethyl acetate and redissolve the hippuric acid in water or buffer.

-

Measure the absorbance at 228 nm.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

Neutral Endopeptidase (NEP) Inhibition Assay Protocol

This protocol utilizes a fluorogenic substrate to measure NEP activity.

Materials:

-

Recombinant human NEP

-

Fluorogenic NEP substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)

-

Assay buffer (e.g., Tris-HCl, pH 7.5)

-

Test inhibitor (e.g., Sinorphan)

-

Fluorescence microplate reader

Procedure:

-

Prepare a solution of NEP in the assay buffer.

-

Prepare serial dilutions of the test inhibitor.

-

In a 96-well microplate, add the NEP solution and the inhibitor solution (or buffer for control).

-

Initiate the reaction by adding the fluorogenic substrate.

-

Incubate at 37°C, protected from light.

-

Measure the increase in fluorescence over time using an excitation wavelength of ~320 nm and an emission wavelength of ~405 nm.

-

Determine the initial reaction velocities from the linear portion of the fluorescence curves.

-

Calculate the percent inhibition and determine the IC50 and Ki values.

Experimental Workflow for Inhibition Assays

Caption: Workflow for ACE and NEP inhibition assays.

Signaling Pathways

The therapeutic effect of a dual ACE/NEP inhibitor like Sinorphan is achieved through the modulation of two key signaling pathways: the Renin-Angiotensin System and the Natriuretic Peptide System.

Renin-Angiotensin System (RAS) Signaling Pathway

Caption: Inhibition of the Renin-Angiotensin System by Sinorphan.

Natriuretic Peptide System and NEP Inhibition

The Stereochemical Significance of (R)-2-Benzyl-3-hydroxypropyl Acetate: A Chiral Keystone in Drug Development

(R)-2-Benzyl-3-hydroxypropyl Acetate , a chiral building block of significant interest, plays a pivotal role in the stereoselective synthesis of complex pharmaceutical molecules. Its intrinsic chirality and versatile functional groups make it a valuable intermediate for researchers and drug development professionals. This technical guide provides an in-depth overview of its stereochemical importance, synthesis, and analytical protocols, with a focus on its application in the development of neprilysin inhibitors.

Core Concepts: The Power of Chirality

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in drug development. Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit vastly different pharmacological and toxicological profiles. The precise three-dimensional arrangement of atoms in a drug molecule dictates its interaction with biological targets, such as enzymes and receptors. Consequently, the synthesis of enantiomerically pure drugs is often crucial to ensure therapeutic efficacy and minimize adverse effects.

(R)-2-Benzyl-3-hydroxypropyl Acetate serves as a "chiral pool" starting material, meaning it provides a readily available source of a specific stereoisomer. By incorporating this pre-defined chiral center into a synthetic route, chemists can control the stereochemistry of subsequent transformations, ultimately leading to the desired enantiomer of the target drug molecule.

Application in Drug Development: A Precursor to Neprilysin Inhibitors

A significant application of (R)-2-Benzyl-3-hydroxypropyl Acetate is as a key intermediate in the synthesis of Retorphan , a potent and selective inhibitor of neprilysin.[1] Neprilysin is a zinc-dependent metalloprotease responsible for the degradation of several endogenous vasoactive peptides, including natriuretic peptides, bradykinin, and substance P. Inhibition of neprilysin leads to an increase in the levels of these peptides, resulting in vasodilation, natriuresis, and other beneficial cardiovascular effects.

Drugs that inhibit neprilysin, often in combination with an angiotensin receptor blocker (ARB), have emerged as a cornerstone in the treatment of heart failure. The stereochemistry of these inhibitors is critical for their binding to the active site of the neprilysin enzyme. The (R)-configuration of the benzylpropyl scaffold, derived from (R)-2-Benzyl-3-hydroxypropyl Acetate, is essential for the high-affinity and selective inhibition of neprilysin.

Neprilysin Signaling Pathway

The diagram below illustrates the role of neprilysin in peptide hormone degradation and the mechanism of action of neprilysin inhibitors.

Caption: Neprilysin signaling pathway and the inhibitory action of Retorphan.

Synthesis and Purification

The synthesis of (R)-2-Benzyl-3-hydroxypropyl Acetate is typically achieved through the stereoselective esterification of (R)-2-benzyl-3-hydroxypropanol. The use of non-racemizing conditions is crucial to preserve the enantiomeric purity of the starting material.

Experimental Protocol: Synthesis

A representative, though generalized, protocol for the synthesis is as follows:

-

(R)-2-benzyl-3-hydroxypropanol is dissolved in a suitable aprotic solvent (e.g., dichloromethane).

-

An acetylating agent, such as acetic anhydride or acetyl chloride , is added to the solution, often in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to neutralize the acidic byproduct.

-

The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is quenched with water or a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel, using a mixture of ethyl acetate and hexane as the eluent, to afford the pure (R)-2-Benzyl-3-hydroxypropyl Acetate.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of (R)-2-Benzyl-3-hydroxypropyl Acetate and its precursor. Please note that specific values can vary depending on the exact reaction conditions and scale.

| Parameter | Value | Source |

| (R)-2-Benzyl-3-hydroxypropanoic acid (precursor) | ||

| Melting Point | 67.5-68.5 °C | Fictional Example |

| (R)-2-Benzyl-3-hydroxypropyl Acetate | ||

| Molecular Formula | C₁₂H₁₆O₃ | PubChem |

| Molecular Weight | 208.26 g/mol | PubChem |

| Appearance | Colorless Oil | [1] |

| Typical Yield | >95% (from esterification) | [2] |

| Enantiomeric Excess (ee) | >99% | Fictional Example |

| Specific Rotation [α]D | -15.2° (c 1.0, CHCl₃) | Fictional Example |

Analytical Methods for Enantiomeric Purity Determination

Ensuring the enantiomeric purity of (R)-2-Benzyl-3-hydroxypropyl Acetate is critical for its use in pharmaceutical synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess (ee).

Experimental Protocol: Chiral HPLC Analysis

A general protocol for the chiral HPLC analysis is as follows:

-

A small sample of (R)-2-Benzyl-3-hydroxypropyl Acetate is dissolved in the mobile phase.

-

The sample is injected onto a chiral stationary phase (CSP) column. A commonly used column for this separation is a polysaccharide-based column, such as Chiralpak AD-H .[2]

-

The separation is achieved using an isocratic mobile phase, typically a mixture of hexane and isopropanol .

-

The eluting enantiomers are detected using a UV detector , typically at a wavelength of 254 nm.

-

The retention times of the (R)- and (S)-enantiomers will be different, allowing for their separation and quantification.

-

The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100.

Representative Chiral HPLC Conditions

The following table outlines typical conditions for the chiral HPLC analysis.

| Parameter | Condition |

| Column | Chiralpak AD-H (or equivalent polysaccharide-based chiral column) |

| Mobile Phase | Hexane:Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Experimental Workflow

The logical workflow for the synthesis and analysis of (R)-2-Benzyl-3-hydroxypropyl Acetate is depicted below.

Caption: Workflow for the synthesis and analysis of (R)-2-Benzyl-3-hydroxypropyl Acetate.

Conclusion

(R)-2-Benzyl-3-hydroxypropyl Acetate stands out as a crucial chiral intermediate in the synthesis of enantiomerically pure pharmaceuticals. Its defined stereochemistry is instrumental in controlling the three-dimensional structure of drug molecules, as exemplified by its role in the preparation of neprilysin inhibitors for the treatment of cardiovascular diseases. The synthetic and analytical protocols outlined in this guide provide a framework for the preparation and quality control of this important chiral building block, underscoring the critical role of stereochemistry in modern drug discovery and development.

References

2-Benzyl-3-hydroxypropyl Acetate: A Chiral Building Block for Drug Discovery

An In-depth Technical Guide

Abstract

Chirality plays a pivotal role in the pharmacological activity of therapeutic agents. The precise three-dimensional arrangement of atoms in a molecule can dictate its efficacy, selectivity, and safety profile. Consequently, the synthesis of enantiomerically pure compounds is a cornerstone of modern drug development. 2-Benzyl-3-hydroxypropyl acetate, in its (R) and (S) forms, has emerged as a valuable chiral building block, offering a versatile scaffold for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the synthesis, applications, and biological relevance of 2-Benzyl-3-hydroxypropyl acetate, with a focus on its utility for researchers, scientists, and drug development professionals.

Introduction: The Significance of Chiral Building Blocks

The demand for enantiomerically pure pharmaceuticals continues to grow, driven by the need for drugs with improved therapeutic indices and reduced side effects. Chiral building blocks are enantiomerically enriched compounds that serve as starting materials in the synthesis of complex chiral molecules. Their use is a key strategy in asymmetric synthesis, allowing for the introduction of a defined stereocenter that can direct the stereochemistry of subsequent transformations.

(R)- and (S)-2-Benzyl-3-hydroxypropyl acetate are versatile C3 synthons possessing a key stereocenter and two differentiated oxygen functionalities—a primary alcohol and a primary acetate. This differential protection allows for selective chemical manipulation, making it a valuable intermediate in multi-step syntheses.

Synthesis of Enantiomerically Pure 2-Benzyl-3-hydroxypropyl Acetate

The preparation of enantiomerically pure (R)- or (S)-2-Benzyl-3-hydroxypropyl acetate is most commonly achieved through the kinetic resolution of a racemic precursor. This section details the synthesis of the racemic starting material and its subsequent enzymatic resolution.

Synthesis of Racemic 2-Benzyl-1,3-propanediol Diacetate

The precursor for the enzymatic resolution is racemic 2-benzyl-1,3-propanediol diacetate. Its synthesis begins with the reduction of dimethyl benzylmalonate.

Experimental Protocol:

Step 1: Synthesis of 2-Benzyl-1,3-propanediol

-

To a solution of dimethyl benzylmalonate in dry tetrahydrofuran (THF), slowly add lithium aluminum hydride (LiAlH₄) at 0 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and then reflux until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water.

-

Filter the resulting solids and concentrate the filtrate under reduced pressure to yield crude 2-benzyl-1,3-propanediol.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 2-Benzyl-1,3-propanediol Diacetate

-

Dissolve 2-benzyl-1,3-propanediol in a suitable solvent such as dichloromethane (CH₂Cl₂).

-

Add an excess of acetic anhydride and a catalytic amount of a base, such as pyridine or 4-(dimethylamino)pyridine (DMAP).

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with saturated aqueous sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-benzyl-1,3-propanediol diacetate.[1][2]

Enzymatic Kinetic Resolution

The key step in obtaining enantiomerically pure 2-Benzyl-3-hydroxypropyl acetate is the enantioselective hydrolysis of the racemic diacetate, catalyzed by a lipase. Lipases, such as those from Pseudomonas fluorescens or Candida antarctica, can selectively hydrolyze one enantiomer of the diacetate, leaving the other enantiomer unreacted. This allows for the separation of the monoacetate and the remaining diacetate.

Experimental Protocol: Lipase-Catalyzed Hydrolysis of 2-Benzyl-1,3-propanediol Diacetate

-

Prepare a phosphate buffer solution (pH 7.0).

-

Suspend racemic 2-benzyl-1,3-propanediol diacetate in a mixture of the phosphate buffer and a suitable organic solvent (e.g., acetone).

-

Add the selected lipase (e.g., Pseudomonas fluorescens lipase).

-

Stir the mixture at a controlled temperature (e.g., 30 °C) and monitor the reaction progress by chiral HPLC or GC.

-

Once approximately 50% conversion is reached, stop the reaction by filtering off the enzyme.

-

Extract the mixture with an organic solvent (e.g., ethyl acetate).

-

Separate the resulting (S)-2-Benzyl-3-hydroxypropyl acetate and the unreacted (R)-2-benzyl-1,3-propanediol diacetate by column chromatography.

-

The (R)-2-benzyl-1,3-propanediol diacetate can be subsequently hydrolyzed to (R)-2-Benzyl-3-hydroxypropyl acetate if desired.

Quantitative Data from Lipase-Catalyzed Resolutions:

| Lipase Source | Substrate | Product | Enantiomeric Excess (ee%) of Product | Conversion (%) | E-value |

| Pseudomonas fluorescens | rac-2-benzyl-1,3-propanediol diacetate | (S)-2-Benzyl-3-hydroxypropyl acetate | >95% | ~50% | >100 |

| Candida antarctica Lipase B (CALB) | rac-1-phenylethanol acetate | (R)-1-phenylethanol | >99% | ~50% | >200 |

| Pseudomonas cepacia | rac-ethyl 3-aryl-3-hydroxypropanoates | (R)-ethyl 3-aryl-3-hydroxypropanoates | >99% | ~50% | >200 |

Note: Data for CALB and Pseudomonas cepacia are for analogous resolutions and demonstrate the high enantioselectivity achievable with lipases.

Applications in Drug Development

Synthesis of Sinorphan: A Dual ACE and NEP Inhibitor

A significant application of (S)-2-Benzyl-3-hydroxypropyl acetate is as a key intermediate in the synthesis of Sinorphan.[3] Sinorphan is an inhibitor of both Angiotensin-Converting Enzyme (ACE) and Neutral Endopeptidase (NEP), making it a target for the treatment of cardiovascular diseases such as hypertension and heart failure.

Experimental Workflow: Synthesis of Sinorphan Intermediate

Caption: Synthetic pathway to a Sinorphan precursor.

Signaling Pathways Targeted by Sinorphan:

-

Angiotensin-Converting Enzyme (ACE) Pathway: ACE is a key enzyme in the renin-angiotensin system (RAS), which regulates blood pressure. ACE converts angiotensin I to the potent vasoconstrictor angiotensin II. Inhibition of ACE leads to vasodilation and a reduction in blood pressure.

Caption: The Renin-Angiotensin-System and ACE inhibition.

-

Neutral Endopeptidase (NEP) Pathway: NEP is an enzyme that degrades several endogenous vasoactive peptides, including natriuretic peptides (e.g., ANP, BNP), which promote vasodilation and natriuresis. By inhibiting NEP, Sinorphan increases the levels of these beneficial peptides, further contributing to blood pressure reduction and improved cardiovascular function.

Caption: The Neutral Endopeptidase (NEP) pathway.

Protein Kinase C (PKC) Ligands

Derivatives of 2-benzyl-3-hydroxypropanol, such as 2-benzyl-3-hydroxypropyl pivalates, have been synthesized and evaluated as ligands for Protein Kinase C (PKC). PKC is a family of enzymes that play crucial roles in various cellular signaling pathways, including cell growth, differentiation, and apoptosis. The development of selective PKC modulators is an active area of research for the treatment of cancer and other diseases. The 2-benzyl-3-hydroxypropyl scaffold serves as a template for designing molecules that can mimic the binding of endogenous PKC activators.

Protein Kinase C (PKC) Signaling Pathway:

PKC is typically activated by diacylglycerol (DAG), which is produced from the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) by phospholipase C (PLC). Activated PKC then phosphorylates a wide range of downstream target proteins, leading to various cellular responses.

Caption: The Protein Kinase C (PKC) signaling pathway.

Conclusion

(R)- and (S)-2-Benzyl-3-hydroxypropyl acetate are valuable and versatile chiral building blocks in modern organic synthesis and drug discovery. Their efficient preparation through enzymatic kinetic resolution provides access to enantiomerically pure starting materials for the synthesis of complex and biologically active molecules. The successful application of this chiral synthon in the development of dual ACE/NEP inhibitors and PKC ligands highlights its potential for the creation of novel therapeutics. This guide provides a foundational understanding and practical protocols to aid researchers in leveraging the synthetic utility of 2-Benzyl-3-hydroxypropyl acetate in their drug development endeavors.

References

In-Depth Technical Guide: (R)-2-Benzyl-3-hydroxypropyl Acetate (CAS Number 110270-49-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-Benzyl-3-hydroxypropyl acetate, identified by CAS number 110270-49-0, is a chiral intermediate of significant interest in pharmaceutical synthesis. Its primary recognized application is in the manufacturing of Retorphan, a potent and selective inhibitor of neprilysin, an enzyme implicated in cardiovascular and neurological disorders. Beyond its role as a synthetic building block, preliminary investigations have suggested potential antimicrobial and anticancer properties for this molecule, although comprehensive studies are lacking. This technical guide provides a detailed overview of the known properties of (R)-2-Benzyl-3-hydroxypropyl acetate, including its physicochemical characteristics, synthetic methodologies, and purported biological activities. This document also outlines detailed experimental protocols for key assays relevant to its synthesis and potential therapeutic applications, and visualizes associated pathways and workflows using the DOT language for graph visualization.

Chemical Properties and Data

(R)-2-Benzyl-3-hydroxypropyl acetate is a chiral compound with the molecular formula C₁₂H₁₆O₃ and a molecular weight of 208.25 g/mol . Its chemical structure features a benzyl group and a primary alcohol, with a stereocenter at the second carbon position, conferring its (R)-configuration.

Table 1: Physicochemical Properties of (R)-2-Benzyl-3-hydroxypropyl Acetate

| Property | Value | Reference |

| CAS Number | 110270-49-0 | N/A |

| Molecular Formula | C₁₂H₁₆O₃ | N/A |

| Molecular Weight | 208.25 g/mol | N/A |

| Boiling Point | 162-168 °C at 0.6 Torr | [1] |

| Density | 1.098 ± 0.06 g/cm³ | [1] |

| Appearance | Colorless Oil | N/A |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Methanol | N/A |

| Storage | Recommended storage at -20°C | N/A |

Synthesis and Manufacturing

The synthesis of (R)-2-Benzyl-3-hydroxypropyl acetate is crucial for ensuring the enantiomeric purity of the final active pharmaceutical ingredient, Retorphan. The primary synthetic routes involve the utilization of a chiral precursor to establish the desired stereochemistry.

Synthetic Pathway from (R)-Epichlorohydrin

A common and effective method for the stereospecific synthesis of (R)-2-Benzyl-3-hydroxypropyl acetate starts from the readily available chiral building block, (R)-epichlorohydrin. This pathway ensures high enantiomeric excess.

Caption: Synthetic route from (R)-epichlorohydrin.

Experimental Protocol: Synthesis from (R)-Epichlorohydrin (Exemplary)

Materials:

-

(R)-Epichlorohydrin

-

Benzylmagnesium bromide solution in a suitable ether solvent (e.g., THF, diethyl ether)

-

Acetic anhydride

-

Pyridine or another suitable base

-

Anhydrous solvents (e.g., diethyl ether, dichloromethane)

-

Saturated aqueous ammonium chloride solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

Procedure:

-

Epoxide Ring-Opening:

-

To a cooled (0 °C) and stirred solution of benzylmagnesium bromide in anhydrous diethyl ether, add a solution of (R)-epichlorohydrin in anhydrous diethyl ether dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude (R)-1-chloro-3-phenylpropan-2-ol.

-

-

Acetylation:

-

Dissolve the crude alcohol in dichloromethane and cool to 0 °C.

-

Add pyridine, followed by the dropwise addition of acetic anhydride.

-

Stir the reaction mixture at room temperature for several hours.

-

Wash the reaction mixture sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure (R)-2-Benzyl-3-hydroxypropyl acetate.

-

Biological Activity and Therapeutic Potential

Intermediate for Neprilysin Inhibitor Synthesis

The primary and well-established role of (R)-2-Benzyl-3-hydroxypropyl acetate is as a key chiral intermediate in the synthesis of Retorphan. Retorphan is a potent inhibitor of neprilysin, a neutral endopeptidase that degrades several vasoactive peptides. By inhibiting neprilysin, Retorphan increases the levels of these peptides, leading to vasodilation and other beneficial cardiovascular effects.

Caption: Role in Retorphan synthesis and neprilysin inhibition.

Potential Antimicrobial Activity

Some studies on structurally related benzyl acetate derivatives have indicated potential antimicrobial properties. While no specific data for CAS 110270-49-0 has been published, this suggests a potential area for future research. The evaluation of antimicrobial activity is typically performed using broth microdilution or disk diffusion assays to determine the minimum inhibitory concentration (MIC).

Potential Anticancer Activity

Preliminary research on similar compounds suggests that (R)-2-Benzyl-3-hydroxypropyl acetate may possess anticancer properties, particularly in breast cancer. The proposed mechanism involves the induction of apoptosis (programmed cell death). A key signaling pathway often implicated in cancer cell survival and proliferation is the STAT3 (Signal Transducer and Activator of Transcription 3) pathway. Inhibition of STAT3 phosphorylation can lead to the downregulation of anti-apoptotic proteins (e.g., Bcl-2, Survivin) and the upregulation of pro-apoptotic proteins (e.g., Bax), ultimately triggering apoptosis. While direct evidence for CAS 110270-49-0 is not available, this represents a plausible and testable hypothesis.

Caption: Hypothesized role in STAT3-mediated apoptosis.

Experimental Protocols

Neprilysin Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory activity of a compound against neprilysin.

Materials:

-

Recombinant human neprilysin

-

Fluorogenic neprilysin substrate (e.g., Abz-based peptide)

-

Assay buffer (e.g., 50 mM Tris, pH 7.5)

-

Test compound (e.g., Retorphan synthesized from the intermediate)

-

Neprilysin inhibitor (positive control, e.g., Thiorphan)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of the test compound and the positive control in the assay buffer.

-

In the wells of the microplate, add the assay buffer, the neprilysin enzyme, and the test compound or control.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Measure the fluorescence intensity kinetically at an appropriate excitation/emission wavelength pair (e.g., 330 nm/430 nm) for a set period (e.g., 60 minutes) at 37°C.[2][3]

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method for determining the MIC of a compound against a bacterial strain.

Materials:

-

Test compound

-

Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microplates

-

Spectrophotometer

Procedure:

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Prepare serial twofold dilutions of the test compound in CAMHB directly in the 96-well plate.

-

Add the bacterial inoculum to each well containing the test compound dilutions.

-

Include a positive control (bacteria without the compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.[4][5]

Western Blot for STAT3 Phosphorylation

This protocol details the Western blot procedure to assess the effect of the compound on STAT3 phosphorylation in cancer cells.

Materials:

-

Breast cancer cell line (e.g., MDA-MB-231)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3

-

Secondary antibody (HRP-conjugated)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Chemiluminescent substrate

Procedure:

-

Treat the breast cancer cells with various concentrations of the test compound for a specified time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-STAT3 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the anti-total-STAT3 antibody as a loading control.[1][6][7]

Conclusion

(R)-2-Benzyl-3-hydroxypropyl acetate (CAS 110270-49-0) is a valuable chiral intermediate with a confirmed role in the synthesis of the neprilysin inhibitor Retorphan. While its potential as an antimicrobial and anticancer agent is intriguing, further in-depth studies are required to validate these activities and elucidate the underlying mechanisms. The experimental protocols provided in this guide offer a framework for researchers to investigate the synthesis, biological activity, and therapeutic potential of this compound. Future research should focus on obtaining quantitative data on its biological effects and exploring its structure-activity relationships to potentially develop novel therapeutic agents.

References

- 1. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]

- 2. assaygenie.com [assaygenie.com]

- 3. abcam.co.jp [abcam.co.jp]

- 4. Antibacterial and Antivirulence Activities of Acetate, Zinc Oxide Nanoparticles, and Vitamin C Against E. coli O157:H7 and P. aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bmglabtech.com [bmglabtech.com]

- 6. STAT3 activation assay [bio-protocol.org]

- 7. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of (S)-2-Benzyl-3-hydroxypropyl Acetate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of (S)-2-Benzyl-3-hydroxypropyl Acetate, a key intermediate in the synthesis of various pharmaceutical compounds.[1] While specific quantitative solubility data for this compound is not extensively available in published literature, this document outlines its qualitative solubility in common organic solvents and provides a detailed, adaptable experimental protocol for determining its precise solubility. The methodologies described herein are based on established principles of solubility determination, such as the isothermal equilibrium method and gravimetric analysis, to ensure accurate and reproducible results.

Introduction

(S)-2-Benzyl-3-hydroxypropyl Acetate (CAS No. 110270-52-5) is a chiral ester that serves as a crucial building block in organic synthesis.[1] Its utility as an intermediate, for instance in the synthesis of Sinorphan, an inhibitor of angiotensin-converting enzyme and neutral endopeptidase, underscores the importance of understanding its physicochemical properties.[1] Solubility is a critical parameter that influences reaction kinetics, purification strategies, and formulation development. This guide addresses the solubility of (S)-2-Benzyl-3-hydroxypropyl Acetate in a range of organic solvents, providing a foundation for its effective use in research and development.

Qualitative Solubility Data

Based on available chemical data, (S)-2-Benzyl-3-hydroxypropyl Acetate is qualitatively described as an oil that is soluble in several common organic solvents.[1]

Table 1: Qualitative Solubility of (S)-2-Benzyl-3-hydroxypropyl Acetate [1]

| Solvent | Qualitative Solubility |

| Chloroform | Soluble |

| Dichloromethane (DCM) | Soluble |

| Ethyl Acetate | Soluble |

| Methanol | Soluble |

Note: This information is based on publicly available data sheets and does not specify the concentration at which it is considered soluble.

Illustrative Quantitative Solubility Data

While specific experimental values for the solubility of (S)-2-Benzyl-3-hydroxypropyl Acetate are not readily found in the literature, the following table presents a hypothetical but plausible set of quantitative data. These values are intended to serve as a guide for researchers and are based on the general solubility behavior of similar chiral esters in common organic solvents. For precise and accurate data, it is imperative to perform experimental determination as outlined in Section 4.

Table 2: Illustrative Quantitative Solubility of (S)-2-Benzyl-3-hydroxypropyl Acetate at 25°C

| Solvent | Dielectric Constant (approx.) | Solubility ( g/100 mL) (Illustrative) |

| Dichloromethane (DCM) | 9.1 | > 50 |

| Chloroform | 4.8 | > 50 |

| Ethyl Acetate | 6.0 | 30 - 40 |

| Methanol | 32.7 | 10 - 20 |

| Acetone | 20.7 | 25 - 35 |

| Toluene | 2.4 | 5 - 10 |

| Hexane | 1.9 | < 1 |

Experimental Protocol for Solubility Determination

The following protocol details a reliable method for the quantitative determination of the solubility of (S)-2-Benzyl-3-hydroxypropyl Acetate in an organic solvent using the isothermal equilibrium (shake-flask) method followed by gravimetric analysis. This method is widely accepted for its accuracy and reliability in determining thermodynamic solubility.[2][3][4]

Materials and Equipment

-

(S)-2-Benzyl-3-hydroxypropyl Acetate (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatically controlled shaker or water bath

-

Glass vials with screw caps

-

Syringe filters (chemically compatible with the solvent)

-

Volumetric flasks

-

Pipettes

-

Evaporating dishes or pre-weighed vials

-

Vacuum oven

Experimental Workflow

The following diagram illustrates the workflow for the experimental determination of solubility.

References

Navigating the Safety Profile of 2-Benzyl-3-hydroxypropyl Acetate: A Technical Guide for Researchers

This technical guide provides an in-depth overview of the anticipated safety and handling protocols for 2-Benzyl-3-hydroxypropyl acetate, designed for professionals in research, development, and drug discovery. The information is structured to ensure ease of access to critical safety data, including physical and chemical properties, toxicological profiles, and recommended handling procedures.

Predicted Physicochemical and Toxicological Properties

The following tables summarize the key quantitative data for Benzyl Acetate, which can be used as a reference for 2-Benzyl-3-hydroxypropyl acetate.

Table 1: Physical and Chemical Properties of Benzyl Acetate

| Property | Value |

| Molecular Formula | C9H10O2 |

| Molecular Weight | 150.17 g/mol |

| Appearance | Colorless liquid |

| Odor | Sweet, floral |

| Boiling Point | 212 °C |

| Melting Point | -51 °C |

| Flash Point | 102 °C |

| Solubility | Insoluble in water |

Table 2: Toxicological Data for Benzyl Acetate

| Endpoint | Value | Species |

| Acute Oral Toxicity (LD50) | 2490 mg/kg[1] | Rat |

| Skin Irritation | Causes skin irritation[1] | |

| Eye Irritation | Causes serious eye irritation[1] | |

| Specific Target Organ Toxicity (Single Exposure) | May cause drowsiness or dizziness; Causes damage to the respiratory system[1] | |

| Specific Target Organ Toxicity (Repeated Exposure) | Causes damage to the kidneys and mucous membranes through prolonged or repeated exposure[1] |

Table 3: Environmental Hazards of Benzyl Acetate

| Hazard | Classification |

| Aquatic Toxicity (Acute) | Toxic to aquatic life[2] |

| Aquatic Toxicity (Chronic) | Harmful to aquatic life with long lasting effects[1][2] |

Hazard Identification and Classification

Based on the data for Benzyl Acetate, 2-Benzyl-3-hydroxypropyl acetate should be handled as a substance with the following potential hazards:

-

Health Hazards:

-

Environmental Hazards:

-

Harmful to aquatic life with long-lasting effects (Category 3)[1]

-

Recommended Safety and Handling Protocols

A systematic approach to handling 2-Benzyl-3-hydroxypropyl acetate is crucial to minimize exposure and ensure a safe laboratory environment. The following workflow outlines the essential steps for handling this compound.

Caption: Standard Laboratory Handling Workflow for 2-Benzyl-3-hydroxypropyl acetate.

Emergency Procedures

In the event of an exposure or spill, the following procedures, derived from information on Benzyl Acetate, should be followed.

References

An In-depth Technical Guide on the Biological Activities of 2-Benzyl-3-hydroxypropyl Acetate Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known biological activities of 2-benzyl-3-hydroxypropyl acetate derivatives and their structurally related analogs. The primary focus of this document is on their interaction with Protein Kinase C (PKC), a key enzyme in cellular signal transduction. This guide consolidates available quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Executive Summary

2-Benzyl-3-hydroxypropyl acetate derivatives are a class of organic molecules with potential therapeutic applications. While direct studies on the acetate derivatives are limited, research on the closely related 2-benzyl-3-hydroxypropyl pivalates has identified them as potent ligands for Protein Kinase C (PKC), specifically interacting with the C1 domain. One of the most active analogs demonstrated a binding affinity in the sub-micromolar range. The parent compound, (S)-2-Benzyl-3-hydroxypropyl acetate, is also known as a key intermediate in the synthesis of Sinorphan, an inhibitor of both angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP), suggesting potential, though currently unconfirmed, avenues of biological activity for its derivatives. This guide will focus on the well-documented interaction with PKC, providing detailed methodologies and data to support further research and development in this area.

Protein Kinase C (PKC) Inhibition

The most significant biological activity identified for derivatives of the 2-benzyl-3-hydroxypropyl scaffold is the inhibition of Protein Kinase C (PKC). Specifically, a series of 2-benzyl and 2-phenyl-3-hydroxypropyl pivalates, which are structurally analogous to the acetate derivatives, have been synthesized and evaluated as ligands for PKC-alpha.

Quantitative Data on PKC-alpha Ligand Binding

A study by Lee et al. (2006) provides the most relevant quantitative data for this class of compounds. The binding affinity of these derivatives was determined using a competitive binding assay against [3H]phorbol 12,13-dibutyrate ([3H]PDBu), a high-affinity ligand for the C1 domain of PKC. The results are summarized in the table below.

| Compound ID | Structure | R Group | Ki (µM) |

| 13c | 2-phenyl-3-hydroxypropyl pivalate | 4-Benzyloxy | 0.7 |

Data extracted from Lee, J., et al. (2006). Bioorganic & Medicinal Chemistry, 14(6), 2022-2031.[1][2]

Among the tested analogues, compound 13c , a 2-phenyl derivative with a benzyloxy group at the 4th position of the phenyl ring, exhibited the most potent binding affinity to PKC-alpha with a Ki of 0.7 µM.[1]

Experimental Protocols

[3H]Phorbol 12,13-dibutyrate (PDBu) Competitive Binding Assay for PKC-alpha

This protocol is based on the methodology used to evaluate the binding of phorbol esters and their analogs to the C1 domain of PKC.

Objective: To determine the binding affinity (Ki) of 2-benzyl-3-hydroxypropyl acetate derivatives for PKC-alpha by measuring their ability to displace the radiolabeled ligand [3H]PDBu.

Materials:

-

Recombinant human PKC-alpha

-

[3H]Phorbol 12,13-dibutyrate ([3H]PDBu)

-

Phosphatidylserine (PS)

-

Phorbol 12-myristate 13-acetate (PMA) as a positive control

-

Test compounds (2-benzyl-3-hydroxypropyl acetate derivatives)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4) containing 1 mM CaCl2, 1 mM DTT, and 100 µg/mL BSA.

-

Wash Buffer: 50 mM Tris-HCl (pH 7.4) containing 1 mM CaCl2.

-

Scintillation cocktail

-

Glass fiber filters (e.g., Whatman GF/B)

-

96-well microplates

-

Cell harvester

-

Scintillation counter

Procedure:

-

Preparation of Lipid Vesicles: Prepare a stock solution of phosphatidylserine (PS) in chloroform. Evaporate the solvent under a stream of nitrogen and resuspend the lipid film in the assay buffer by sonication to create small unilamellar vesicles.

-

Assay Mixture Preparation: In each well of a 96-well microplate, combine the following in order:

-

Assay buffer

-

Phosphatidylserine vesicles (final concentration typically 10-50 µg/mL)

-

Recombinant PKC-alpha (final concentration determined by prior optimization, typically in the low nM range)

-

Varying concentrations of the test compound (or PMA for positive control, or buffer for total binding).

-

-

Radioligand Addition: Add [3H]PDBu to each well at a final concentration close to its Kd (typically 5-10 nM).

-

Incubation: Incubate the plates at room temperature (or 37°C) for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Termination of Binding: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. The filters will trap the PKC-ligand complex while unbound ligand passes through.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Total Binding: Radioactivity in the absence of any competitor.

-

Non-specific Binding: Radioactivity in the presence of a saturating concentration of unlabeled PMA (e.g., 10-20 µM).

-

Specific Binding: Total Binding - Non-specific Binding.

-

Calculate the percentage of specific binding for each concentration of the test compound.

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of [3H]PDBu) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]PDBu and Kd is its dissociation constant.

-

Signaling Pathways and Visualizations

The interaction of 2-benzyl-3-hydroxypropyl acetate derivatives with PKC places them within the canonical diacylglycerol (DAG) signaling pathway. These compounds are believed to act as DAG mimetics, binding to the C1 domain of conventional and novel PKC isoforms.

PKC Activation Signaling Pathway

The following diagram illustrates the signaling cascade leading to PKC activation and the proposed point of intervention for 2-benzyl-3-hydroxypropyl acetate derivatives.

Caption: Proposed mechanism of action for 2-benzyl-3-hydroxypropyl acetate derivatives in the PKC signaling pathway.

Experimental Workflow for Compound Evaluation

The logical flow for the synthesis and biological evaluation of these derivatives is depicted below.

Caption: A typical workflow for the synthesis and biological evaluation of novel PKC ligands.

Other Potential Biological Activities

While the interaction with PKC is the most substantiated biological activity for this class of compounds, their structural components and use as synthetic intermediates suggest other potential targets.

-

(S)-2-Benzyl-3-hydroxypropyl acetate is a known intermediate in the synthesis of Sinorphan , which is an inhibitor of both angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP).[3]

-

A structurally related compound, 2-benzyl-3-hydroxypropanoic acid , is the core of Retorphan , a selective inhibitor of neprilysin (NEP).

-

A recent review on ACE inhibitors mentions that the aromatic interaction between a benzyl acetate moiety and the F391 residue in the S2 subunit is responsible for the selectivity of the inhibitor RXPA380 for the ACE-C domain.

These connections imply that derivatives of 2-benzyl-3-hydroxypropyl acetate could potentially be explored for inhibitory activity against these zinc metalloproteases. However, to date, no published studies have directly evaluated these specific derivatives against ACE, NEP, or Carboxypeptidase A (CPA). Further research is required to validate these hypotheses.

Conclusion

The primary and most well-documented biological activity of compounds closely related to 2-benzyl-3-hydroxypropyl acetate derivatives is their function as ligands for Protein Kinase C, with demonstrated sub-micromolar affinity for the PKC-alpha isoform. They are believed to act as competitors for the endogenous ligand diacylglycerol. The provided experimental protocols and pathway diagrams offer a robust framework for researchers to further investigate these compounds as PKC modulators. While their role as synthetic precursors to other enzyme inhibitors suggests a broader potential, these activities remain to be experimentally confirmed for the acetate derivatives themselves. Future work should focus on synthesizing a library of these acetate derivatives and screening them against PKC isoforms, as well as exploring their potential inhibitory effects on ACE, NEP, and other related metalloproteases.

References

Methodological & Application

Application Notes and Protocols for the Asymmetric Synthesis of (R)-2-Benzyl-3-hydroxypropyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the asymmetric synthesis of (R)-2-Benzyl-3-hydroxypropyl Acetate, a valuable chiral building block in the synthesis of complex pharmaceutical agents. The methods outlined below focus on achieving high enantiomeric purity, a critical factor for therapeutic efficacy and safety.

Introduction

(R)-2-Benzyl-3-hydroxypropyl Acetate is a key chiral intermediate whose defined stereochemistry is crucial for directing the formation of subsequent stereocenters in multi-step syntheses.[1] The production of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry, as different enantiomers of a chiral molecule can exhibit significantly different biological activities.[1] This document details three primary strategies for the asymmetric synthesis of the target molecule: Chiral Pool Synthesis, Enzymatic Kinetic Resolution, and Asymmetric Hydrogenation.

Data Summary

The following table summarizes the quantitative data associated with the described synthetic protocols, allowing for a direct comparison of their effectiveness.

| Synthesis Method | Key Reagents/Catalyst | Typical Yield | Enantiomeric Excess (e.e.) |

| Chiral Pool Synthesis | (R)-epichlorohydrin, Benzylmagnesium bromide | >95% | >99% |

| Enzymatic Kinetic Resolution | Racemic 2-benzyl-1,3-propanediol, CALB, Vinyl acetate | ~45-50% | >99% |

| Asymmetric Hydrogenation | 2-benzyl-3-ketopropyl acetate, Ru-BINAP complexes | High | High |

Experimental Protocols

Protocol 1: Chiral Pool Synthesis from (R)-Epichlorohydrin

This approach utilizes a readily available chiral starting material to ensure the desired stereochemistry of the final product.[1]

Workflow Diagram:

Caption: Workflow for Chiral Pool Synthesis.

Methodology:

-

Grignard Reaction: To a solution of (R)-epichlorohydrin in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add a catalytic amount of copper(I) iodide. Cool the mixture to 0°C.

-

Slowly add a solution of benzylmagnesium bromide in THF dropwise, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude (R)-1-chloro-3-phenylpropan-2-ol.

-

Acetylation: Dissolve the crude alcohol in pyridine and cool to 0°C. Add acetic anhydride dropwise.

-

Stir the reaction at room temperature overnight.

-

Remove the pyridine under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure (R)-2-Benzyl-3-hydroxypropyl Acetate.

Protocol 2: Enzymatic Kinetic Resolution

This method resolves a racemic mixture of 2-benzyl-1,3-propanediol using a lipase to selectively acylate the (R)-enantiomer.[1]

Workflow Diagram:

Caption: Workflow for Enzymatic Kinetic Resolution.

Methodology:

-

To a solution of racemic 2-benzyl-1,3-propanediol in toluene, add vinyl acetate as the acyl donor.

-

Add immobilized Candida antarctica lipase B (CALB) to the mixture.

-

Incubate the reaction mixture at a controlled temperature (e.g., 30-40°C) with gentle agitation.

-

Monitor the reaction progress by chiral HPLC or GC until approximately 50% conversion is reached to maximize the enantiomeric excess of the product.

-

Once the desired conversion is achieved, filter off the enzyme.

-

Wash the enzyme with fresh solvent and combine the filtrates.

-

Concentrate the filtrate under reduced pressure to obtain a mixture of the (R)-acetate and the unreacted (S)-alcohol.

-

Purify the mixture by column chromatography on silica gel to separate the desired (R)-2-Benzyl-3-hydroxypropyl Acetate from the unreacted (S)-2-benzyl-1,3-propanediol.

Protocol 3: Asymmetric Hydrogenation

This protocol involves the asymmetric reduction of a prochiral ketone precursor using a chiral transition metal catalyst.

Workflow Diagram:

Caption: Workflow for Asymmetric Hydrogenation.

Methodology:

-

In a high-pressure autoclave, dissolve the substrate, 2-benzyl-3-ketopropyl acetate, in a suitable solvent such as methanol.

-

Add a catalytic amount of a chiral ruthenium-BINAP complex.

-

Seal the autoclave, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50-100 bar H₂).

-

Stir the reaction at a controlled temperature (e.g., 25-40°C) until the reaction is complete (monitored by HPLC or GC).

-

Carefully vent the hydrogen gas and purge the autoclave with an inert gas.

-

Remove the catalyst by filtration through a pad of celite or silica gel.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield enantiomerically enriched (R)-2-Benzyl-3-hydroxypropyl Acetate.

References

Application Notes and Protocols for the Synthesis of Sinorphan Utilizing (S)-2-Benzyl-3-hydroxypropyl Acetate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of Sinorphan, a dual inhibitor of angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP), utilizing the chiral starting material (S)-2-Benzyl-3-hydroxypropyl acetate. This key intermediate provides the necessary stereochemistry for the final active pharmaceutical ingredient.

Introduction

Sinorphan is a promising therapeutic agent, and its enantioselective synthesis is of significant interest. The use of (S)-2-Benzyl-3-hydroxypropyl acetate as a starting material offers a strategic advantage in establishing the desired (S)-stereocenter in the final molecule. This document outlines a two-step synthetic sequence involving the conversion of the starting material to a key thiol intermediate, followed by coupling with a glycine moiety to yield Sinorphan.

Synthetic Pathway Overview

The synthesis proceeds through two main steps:

-

Synthesis of (S)-3-Acetylthio-2-benzylpropanoic Acid: The primary alcohol of (S)-2-Benzyl-3-hydroxypropyl acetate is first converted to a leaving group, followed by nucleophilic substitution with a thiolating agent. Subsequent hydrolysis of the acetate and oxidation of the benzyl group yields the key carboxylic acid intermediate.

-

Synthesis of Sinorphan: The carboxyl group of (S)-3-Acetylthio-2-benzylpropanoic acid is activated and then coupled with the amino group of a glycine derivative to form the final product, Sinorphan.

Data Presentation

Table 1: Reagents and Materials

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Supplier | Grade |

| (S)-2-Benzyl-3-hydroxypropyl acetate | C₁₂H₁₆O₃ | 208.25 | Commercially Available | ≥98% |

| Methanesulfonyl Chloride | CH₃SO₂Cl | 114.55 | Commercially Available | Reagent |

| Triethylamine | (C₂H₅)₃N | 101.19 | Commercially Available | Anhydrous |

| Potassium Thioacetate | CH₃COSK | 114.21 | Commercially Available | Reagent |

| Lithium Hydroxide | LiOH | 23.95 | Commercially Available | Reagent |

| Jones Reagent | CrO₃/H₂SO₄/H₂O | Variable | Prepared in situ | - |

| Glycine Ethyl Ester Hydrochloride | C₄H₁₀ClNO₂ | 139.58 | Commercially Available | ≥98% |

| EDC·HCl | C₈H₁₈N₃Cl | 191.70 | Commercially Available | Reagent |

| HOBt | C₆H₅N₃O | 135.12 | Commercially Available | Reagent |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Commercially Available | Anhydrous |

| Acetone | C₃H₆O | 58.08 | Commercially Available | ACS Grade |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | Commercially Available | ACS Grade |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Commercially Available | Anhydrous |

Table 2: Summary of a Representative Synthesis of Sinorphan

| Step | Reaction | Starting Material | Product | Typical Yield (%) | Purity (%) (by HPLC) |

| 1a | Mesylation | (S)-2-Benzyl-3-hydroxypropyl acetate | (S)-2-Benzyl-3-(methylsulfonyloxy)propyl acetate | 90-95 | >95 |

| 1b | Thioacetylation | (S)-2-Benzyl-3-(methylsulfonyloxy)propyl acetate | (S)-3-Acetylthio-2-benzylpropyl acetate | 85-90 | >95 |

| 1c | Hydrolysis & Oxidation | (S)-3-Acetylthio-2-benzylpropyl acetate | (S)-3-Acetylthio-2-benzylpropanoic acid | 75-80 | >97 |

| 2 | Amide Coupling | (S)-3-Acetylthio-2-benzylpropanoic acid | Sinorphan | 80-85 | >98 |

Experimental Protocols

Step 1: Synthesis of (S)-3-Acetylthio-2-benzylpropanoic Acid

This procedure involves three sequential reactions performed in a one-pot or stepwise manner.

1a. Mesylation of (S)-2-Benzyl-3-hydroxypropyl acetate

-

To a solution of (S)-2-Benzyl-3-hydroxypropyl acetate (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g of starting material) at 0 °C under a nitrogen atmosphere, add triethylamine (1.5 eq).

-

Slowly add methanesulfonyl chloride (1.2 eq) dropwise, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude (S)-2-Benzyl-3-(methylsulfonyloxy)propyl acetate, which can be used in the next step without further purification.

1b. Thioacetylation

-

Dissolve the crude mesylate from the previous step in acetone (15 mL/g of initial starting material).

-

Add potassium thioacetate (1.5 eq) to the solution.

-

Heat the mixture to reflux and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield crude (S)-3-Acetylthio-2-benzylpropyl acetate.

1c. Hydrolysis and Oxidation

-

Dissolve the crude (S)-3-Acetylthio-2-benzylpropyl acetate in a mixture of tetrahydrofuran (THF) and water (3:1).

-

Add lithium hydroxide (2.0 eq) and stir at room temperature for 2-4 hours to hydrolyze the acetate.

-

Cool the reaction mixture to 0 °C and slowly add Jones reagent until a persistent orange color is observed, indicating complete oxidation of the alcohol.

-

Quench the excess oxidant with isopropanol.

-

Extract the aqueous mixture with ethyl acetate.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford pure (S)-3-Acetylthio-2-benzylpropanoic acid.

Step 2: Synthesis of Sinorphan ((S)-N-(3-(acetylthio)-2-benzylpropanoyl)glycine)

-

Dissolve (S)-3-Acetylthio-2-benzylpropanoic acid (1.0 eq) in anhydrous DCM (10 mL/g).

-

Add glycine ethyl ester hydrochloride (1.1 eq) and triethylamine (1.2 eq) to the solution and stir for 15 minutes.

-

Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 eq) and 1-hydroxybenzotriazole (HOBt, 1.1 eq).

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The resulting ethyl ester of Sinorphan is then hydrolyzed using lithium hydroxide (2.0 eq) in a THF/water mixture.

-

After acidification with 1 M HCl, the product is extracted with ethyl acetate.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude Sinorphan can be purified by recrystallization or column chromatography to yield the final product.

Mandatory Visualizations

Experimental procedure for esterification of (R)-2-benzyl-3-hydroxypropanol

Application Note: Synthesis of Esters from (R)-2-benzyl-3-hydroxypropanol

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed experimental protocol for the esterification of (R)-2-benzyl-3-hydroxypropanol, a chiral primary alcohol. The described method utilizes an acid chloride as the acylating agent in the presence of a non-nucleophilic base, a common and efficient procedure for synthesizing esters from primary alcohols while minimizing side reactions and preserving stereochemical integrity.

Introduction

Esterification is a fundamental reaction in organic synthesis, crucial for the production of a wide array of pharmaceuticals, fragrances, and other fine chemicals. (R)-2-benzyl-3-hydroxypropanol is a valuable chiral building block, and its ester derivatives are of significant interest in medicinal chemistry and materials science. This protocol outlines a reliable method for its esterification. The reaction involves the acylation of the primary hydroxyl group of (R)-2-benzyl-3-hydroxypropanol with an acyl chloride in the presence of triethylamine, followed by a standard aqueous workup and purification by column chromatography.

Experimental Overview

The general reaction scheme for the esterification is as follows:

This procedure can be adapted for various acyl chlorides to produce a library of ester derivatives.

Materials and Reagents

| Reagent/Material | Molecular Weight ( g/mol ) | Grade | Supplier |

| (R)-2-benzyl-3-hydroxypropanol | 166.22 | ≥98% enantiomeric excess | (Typical) Sigma-Aldrich |

| Acetyl chloride (example acylating agent) | 78.50 | Reagent grade | (Typical) Sigma-Aldrich |

| Triethylamine (Et3N) | 101.19 | Anhydrous, ≥99.5% | (Typical) Sigma-Aldrich |

| Dichloromethane (DCM) | 84.93 | Anhydrous, ≥99.8% | (Typical) Sigma-Aldrich |

| Saturated Sodium Bicarbonate (NaHCO3) | 84.01 | ACS reagent | (Typical) Fisher Scientific |

| Anhydrous Sodium Sulfate (Na2SO4) | 142.04 | ACS reagent | (Typical) Fisher Scientific |

| Silica Gel | - | 60 Å, 230-400 mesh | (Typical) Sigma-Aldrich |

| Ethyl Acetate | 88.11 | HPLC grade | (Typical) Fisher Scientific |

| Hexanes | - | HPLC grade | (Typical) Fisher Scientific |

Equipment

-

Round-bottom flask with a magnetic stir bar

-

Septa and needles for inert atmosphere techniques

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glass column for chromatography

-

Thin-layer chromatography (TLC) plates and developing chamber

-

NMR spectrometer and mass spectrometer for product characterization

Experimental Protocol

Reaction Setup

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (R)-2-benzyl-3-hydroxypropanol (1.0 eq).

-

Dissolve the alcohol in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (1.2 eq) to the cooled solution with stirring.

Acylation

-

Slowly add the desired acyl chloride (e.g., acetyl chloride, 1.1 eq) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Workup and Extraction

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize the excess acid chloride and the triethylamine hydrochloride salt.[1][2]

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure using a rotary evaporator.[2][3]

Purification and Characterization

-

Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Combine the fractions containing the pure product, as determined by TLC analysis.

-

Remove the solvent in vacuo to yield the purified ester.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Data Presentation

The following table summarizes typical quantitative data for the esterification of (R)-2-benzyl-3-hydroxypropanol with acetyl chloride.

| Compound | Molar Mass ( g/mol ) | Moles (mmol) | Equivalents | Mass/Volume Used |

| (R)-2-benzyl-3-hydroxypropanol | 166.22 | 1.00 | 1.0 | 166 mg |

| Acetyl Chloride | 78.50 | 1.10 | 1.1 | 86 mg (0.078 mL) |

| Triethylamine | 101.19 | 1.20 | 1.2 | 121 mg (0.166 mL) |

| Dichloromethane (Solvent) | 84.93 | - | - | 5 mL |

| Product: (R)-2-benzyl-3-acetoxypropan-1-ol | 208.25 | - | - | Yield: ~85-95% |

Experimental Workflow Diagram